Haloperidol hemisuccinate
Overview
Description
Haloperidol hemisuccinate is a derivative of haloperidol, a well-known antipsychotic medication. Haloperidol is primarily used to treat schizophrenia, acute psychosis, and Tourette syndrome. This compound is a prodrug of haloperidol, designed to improve the pharmacokinetic properties of the parent compound, such as its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of haloperidol hemisuccinate involves the esterification of haloperidol with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and potency.
Chemical Reactions Analysis
Types of Reactions: Haloperidol hemisuccinate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to release haloperidol and succinic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidative metabolites.
Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: Haloperidol and succinic acid.
Oxidation: Various oxidative metabolites of haloperidol.
Substitution: Substituted derivatives of this compound, depending on the specific electrophilic reagent used.
Scientific Research Applications
Haloperidol hemisuccinate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of prodrugs.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of haloperidol derivatives in treating psychiatric disorders.
Industry: Applied in the development of sustained-release formulations and drug delivery systems to improve the therapeutic profile of haloperidol.
Mechanism of Action
Haloperidol hemisuccinate can be compared with other haloperidol derivatives and similar antipsychotic compounds:
Haloperidol Decanoate: Another prodrug of haloperidol, designed for long-acting intramuscular injections. It provides a sustained release of haloperidol over several weeks.
Bromperidol: A haloperidol analogue with similar antipsychotic properties but differing in its side effect profile.
Droperidol: A related butyrophenone antipsychotic with additional antiemetic properties, often used in anesthesia.
Uniqueness of this compound: this compound is unique in its improved solubility and bioavailability compared to haloperidol. This makes it a valuable compound for developing new formulations and drug delivery systems aimed at enhancing the therapeutic efficacy and patient compliance of haloperidol.
Comparison with Similar Compounds
- Haloperidol Decanoate
- Bromperidol
- Droperidol
- Fluphenazine
- Chlorpromazine
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFNO5/c26-20-7-5-19(6-8-20)25(33-24(32)12-11-23(30)31)13-16-28(17-14-25)15-1-2-22(29)18-3-9-21(27)10-4-18/h3-10H,1-2,11-17H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKQXMLMOCFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007557 | |
Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87425-73-8 | |
Record name | Haloperidol hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087425738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.